molecular formula C34H40F6N6O4 B12423821 CETP inhibitor

CETP inhibitor

Cat. No.: B12423821
M. Wt: 710.7 g/mol
InChI Key: KSPXRTYMEVDHAB-LTZKBQIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAP311 is a small molecule drug developed by Novartis Pharma AG. It is a cholesteryl ester transfer protein inhibitor, which means it inhibits the activity of cholesteryl ester transfer protein. This protein plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins. TAP311 has been primarily investigated for its potential in treating dyslipidemias, a group of conditions characterized by abnormal lipid levels in the blood .

Preparation Methods

The synthesis of TAP311 involves a versatile route starting from 4-methoxypyridine. The synthetic process enables efficient exploration of the structure-activity relationship, leading to the identification of a lead molecule with potent cholesteryl ester transfer protein inhibition in human plasma. The synthetic route includes the formation of a piperidine-based core structure, which is distinct from other reported cholesteryl ester transfer protein inhibitors .

Chemical Reactions Analysis

TAP311 undergoes various chemical reactions, including:

    Oxidation: TAP311 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: TAP311 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

TAP311 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in high-density lipoprotein cholesterol levels and a decrease in low-density lipoprotein cholesterol levels. The molecular targets of TAP311 include cholesteryl ester transfer protein, and the pathways involved are related to lipid metabolism and transport .

Comparison with Similar Compounds

TAP311 is compared with other cholesteryl ester transfer protein inhibitors such as anacetrapib. Compared to anacetrapib, TAP311 has substantially reduced lipophilicity, modest distribution into adipose tissue, and retains potency in hypertriglyceridemic plasma. Other similar compounds include torcetrapib and dalcetrapib, which also inhibit cholesteryl ester transfer protein but differ in their pharmacokinetic profiles and clinical outcomes .

Properties

Molecular Formula

C34H40F6N6O4

Molecular Weight

710.7 g/mol

IUPAC Name

4-[(2S,6R)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)/t21?,26-,27+,28?,29?

InChI Key

KSPXRTYMEVDHAB-LTZKBQIGSA-N

Isomeric SMILES

CC[C@H]1CC(C[C@H](N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C

Canonical SMILES

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C

Origin of Product

United States

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